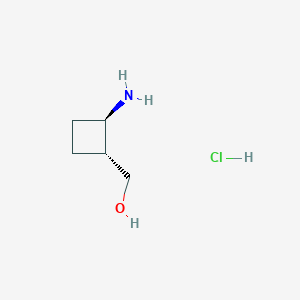

trans-(2-Aminocyclobutyl)methanol hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

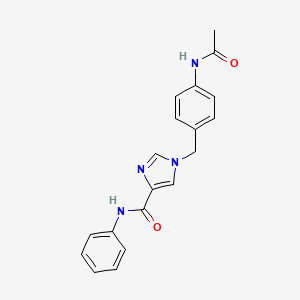

Trans-(2-Aminocyclobutyl)methanol HCl, also known as ACBC, is a cyclic amino alcohol that has been gaining attention in scientific research due to its unique chemical structure and potential pharmacological properties. This molecule is synthesized through a multi-step process and has been studied for its potential use in various fields, including medicinal chemistry and neuroscience.

Wissenschaftliche Forschungsanwendungen

Methanol's Role in Lipid Dynamics

Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. It accelerates isotopically distinct 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) large unilamellar vesicle mixing, enhancing DMPC transfer and flip-flop kinetics. This effect suggests methanol's potential to influence membrane structure-function relationships, crucial for cell survival and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).

Methanol in Methane Monooxygenase Activity

Research on the catalytic cycle of methane monooxygenase (MMO) from Methylococcus capsulatus (Bath) used methanol-related compounds as mechanistic probes. Hydroxylation of these probes elucidated the potential formation of radical intermediates in MMO's catalytic cycle, highlighting methanol's relevance in understanding enzymatic processes involved in methane oxidation (Liu et al., 1993).

Methanol in Fatty Acid Methyl Ester (FAME) Production

A study compared methanolic reagents with acidic and alkaline catalysts for preparing fatty acid methyl esters from ovine muscle, emphasizing conjugated linoleic acid (CLA). Methanol's role in this process underscores its importance in biofuel production and the analysis of lipid components in biological samples (Murrieta et al., 2003).

Methanol Synthesis from CO2 Hydrogenation

Insights into methanol synthesis from CO2 hydrogenation on Cu catalysts reveal a complex reaction network and the effects of H2O. Methanol synthesis from CO2 involves various intermediates, indicating methanol's central role in chemical and energy industries and the development of sustainable fuel production methods (Zhao et al., 2011).

Methanol in Photocyclodimerization Processes

A study on the photocyclodimerization of trans-4-styrylpyridines highlighted methanol's role in increasing the yield of specific dimer products. This research points to methanol's utility in facilitating chemical reactions that are relevant to the synthesis of complex organic compounds (Nakamura et al., 2011).

Eigenschaften

IUPAC Name |

[(1R,2R)-2-aminocyclobutyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-5-2-1-4(5)3-7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYVFGCHLQIVEY-UYXJWNHNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2726708.png)

![N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2726712.png)

![N-(2-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2726730.png)